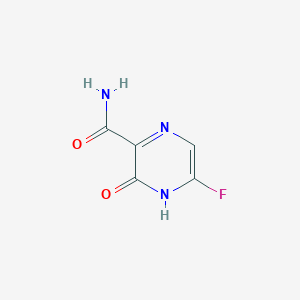

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

Description

Properties

Molecular Formula |

C5H4FN3O2 |

|---|---|

Molecular Weight |

157.1 g/mol |

IUPAC Name |

6-fluoro-2-oxo-1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-3(4(7)10)5(11)9-2/h1H,(H2,7,10)(H,9,11) |

InChI Key |

JCGZZQLIHDCTNY-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)C(=N1)C(=O)N)F |

Canonical SMILES |

C1=C(NC(=O)C(=N1)C(=O)N)F |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Properties

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide has been identified as a broad-spectrum antiviral agent. It functions primarily as a viral polymerase inhibitor, which is crucial for the replication of RNA viruses. This compound is structurally related to favipiravir (T-705), another antiviral drug that has shown efficacy against various viral infections.

Efficacy Against Specific Viruses

Research has demonstrated its effectiveness against a range of RNA viruses, including:

- Zika Virus (ZIKV)

- Influenza Virus

- West Nile Virus (WNV)

- Bunyavirus

- Foot-and-Mouth Disease Virus (FMDV)

In vitro studies have shown that T-1105 can significantly reduce viral loads and improve survival rates in infected models .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The following table summarizes various synthetic routes developed for this compound:

| Route | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Route A | Seven steps from methyl 3-amino-6-bromopyrazine-2-carboxylate | 2% | Poor overall yield; complex process |

| Route B | Five-step synthesis from 3-hydroxypyrazine-2-carboxamide | 17% | Scalable but requires purification |

| Route C | Six-step synthesis with aminomalonic acid diamide | 33% | Improved yield; more efficient process |

These synthetic routes highlight the ongoing efforts to enhance the production efficiency of T-1105 for therapeutic use .

Efficacy in Animal Models

A significant study evaluated T-705 (favipiravir) in animal models infected with arenaviruses and bunyaviruses. The results indicated that T-705 provided substantial protection against lethal doses of these viruses when administered prophylactically or therapeutically .

Clinical Implications

In clinical settings, favipiravir has been explored for treating Lassa fever and other viral infections, demonstrating varying degrees of efficacy and safety profiles . The ability of this compound to inhibit RdRp makes it a candidate for further clinical trials against emerging viral threats.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Preparation Methods

One-Step Fluorination Using Selectfluor® in Ionic Liquids

Reaction Overview

The most recent advancement in favipiravir synthesis involves a direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM). This method eliminates multi-step sequences and reduces reliance on toxic intermediates.

Mechanistic Insights

The reaction proceeds via a nucleophilic-electrophilic dual-addition mechanism. The ketonic tautomer of 3-hydroxy-2-pyrazinecarboxamide reacts with Selectfluor® in aqueous BF₄-BMIM, where the ionic liquid stabilizes reactive intermediates and enhances fluoride ion availability. Key steps include:

- Tautomerization : Equilibrium between enolic (1-E) and ketonic (1-K) forms of the substrate.

- Fluorination : Electrophilic fluorine transfer from Selectfluor® to the C6 position of the pyrazine ring, facilitated by BF₄⁻ counterions.

- Dehydration : Formation of favipiravir through elimination of water.

Multi-Step Industrial Syntheses

Second-Generation Route from 2,5-Diketopiperazine

Developed by Toyama Chemical Co., this nine-step synthesis remains a benchmark for industrial production:

Key Steps

- Chlorination : 2,5-Diketopiperazine → 2,3,5,6-tetrachloropyrazine using PCl₅/Cl₂.

- Fluorination : Tetrachloropyrazine → 2,3,5,6-tetrafluoropyrazine with KF.

- Reduction : Tetrafluoropyrazine → 2,5-difluoropyrazine via catalytic hydrogenation.

- Amination/Carboxamide Formation : Reaction with tris(trimethylsilyl) isocyanate followed by hydrolysis.

Challenges

Third-Generation Route from 3-Amino-2-pyrazinecarboxylic Acid

A six-step synthesis optimized for industrial scalability involves:

Reaction Sequence

- Hydroxylation : Diazotization of 3-amino-2-pyrazinecarboxylic acid with NaNO₂/H₂SO₄.

- Esterification : Methanol/H₂SO₄ to form methyl 3-hydroxy-2-pyrazinecarboxylate.

- Nitration/Reduction : Introduction and subsequent reduction of nitro groups.

- Fluorination : HF/pyridine-mediated displacement of hydroxyl groups.

Advantages

Alternative Pathways and Intermediate Strategies

Organic Amine Salt Intermediates

Patent US8168789B2 discloses a method using 3,6-difluoro-2-pyrazinecarbonitrile, which is hydrolyzed to 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile and converted to its organic amine salt (e.g., triethylamine salt). This intermediate crystallizes efficiently, enabling high-purity favipiravir production.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide while mitigating competing substitution reactions?

- Methodological Answer : Start with pyrazine-2-carboxamide derivatives and introduce fluorine via electrophilic fluorination. Protect the hydroxyl group during fluorination to avoid side reactions (e.g., using trimethylsilyl chloride). For regioselective fluorination at the 5-position, optimize reaction conditions (e.g., temperature, solvent polarity) to minimize 2- or 6-fluoro byproducts. Post-fluorination, deprotect the hydroxyl group under mild acidic conditions (e.g., HCl in THF) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Fluorination | Selectfluor®/MeCN, 60°C | 45–55 | 2-Fluoro (15%), 6-Fluoro (10%) |

| Deprotection | 0.1M HCl/THF, RT | 85 | None detected |

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine position (δ = -120 to -130 ppm for aromatic C-F). -NMR detects hydroxyl protons (δ = 10–12 ppm, broad singlet) and pyrazine ring protons (δ = 8.5–9.5 ppm).

- LC-MS : Electrospray ionization (ESI+) to observe [M+H] at m/z 172.03 (calculated for CHFNO) .

- Key Spectral Data :

| Technique | Critical Peaks/Signals | Interpretation |

|---|---|---|

| -NMR | δ 9.2 (d, J=5 Hz), δ 11.5 (s) | Pyrazine H, -OH |

| -NMR | δ -125 ppm | C5-F position |

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–10) at 40°C. Monitor degradation via HPLC:

- Acidic conditions (pH < 4) : Hydroxyl group protonation reduces stability, leading to ring-opening byproducts.

- Alkaline conditions (pH > 8) : Deprotonation of hydroxyl accelerates hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for fluorinated pyrazinecarboxamides?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimycobacterial activity). For example:

- Confounding Factor : Batch-to-batch purity variations (e.g., residual solvents affecting MIC values).

- Solution : Use orthogonal purification (e.g., preparative HPLC followed by trituration with diethyl ether) to achieve >98% purity .

Q. What computational strategies predict the tautomeric preference of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to compare energy levels of keto-enol tautomers. Solvent effects (e.g., implicit water model) stabilize the enol form due to hydrogen bonding with the hydroxyl group. Validate with -NMR chemical shifts .

Q. How to optimize reaction conditions for large-scale synthesis without compromising regioselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.